An In-depth Technical Guide to 2-Bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5)
An In-depth Technical Guide to 2-Bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential applications of 2-Bromo-4-fluoro-5-nitrophenol. While direct biological activity data for this compound is limited in publicly available literature, this guide explores its role as a key intermediate in the synthesis of potentially bioactive molecules and discusses the biological activities of structurally related compounds.
Core Properties
2-Bromo-4-fluoro-5-nitrophenol is a substituted aromatic compound with the molecular formula C₆H₃BrFNO₃.[1] Its structure, featuring a phenol ring with bromo, fluoro, and nitro functional groups, makes it a versatile reagent in organic synthesis.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-Bromo-4-fluoro-5-nitrophenol.
| Property | Value | Source |
| Molecular Weight | 235.99 g/mol | [1] |
| Appearance | White to Yellow or Brown Solid/Powder | [2] |
| Melting Point | 124-127 °C | [2] |
| Boiling Point | 302.379 °C at 760 mmHg | [2] |
| Density | 1.965 g/cm³ | [2] |
| Flash Point | 136.674 °C | [2] |
| pKa | 6.51 ± 0.24 (Predicted) | [2] |
| Storage Temperature | Refrigerator, under inert gas (nitrogen or Argon) at 2-8°C | [2] |
Synthesis and Chemical Reactivity
2-Bromo-4-fluoro-5-nitrophenol is a valuable intermediate in chemical synthesis, particularly in the pharmaceutical and fine chemical industries.[2] Its functional groups provide multiple reaction sites for building more complex molecules. The primary utility of this compound lies in its role as a precursor for synthesizing isoindolinone and thienopyrimidine dione derivatives, classes of compounds often explored for their pharmacological potential.[2]
While specific experimental protocols for the synthesis of 2-Bromo-4-fluoro-5-nitrophenol are not extensively detailed in the available literature, a patent for a related compound, 2-bromo-4-fluoro-6-nitrophenol, describes a method involving the nitration of 2-bromo-4-fluorophenol using a sulfuric acid-nitric acid mixture.[3] It is plausible that a similar synthetic strategy could be adapted for 2-Bromo-4-fluoro-5-nitrophenol.
The reactivity of the precursor, 2-bromo-4-fluorophenol, offers insights into the potential transformations of the title compound. Key reactions include:
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Suzuki-Miyaura Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
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Etherification: The phenolic hydroxyl group can be readily converted to an ether.
A general workflow for utilizing this compound in synthetic chemistry is outlined below.
Synthetic pathway starting from 2-Bromo-4-fluoro-5-nitrophenol.
Potential Biological Significance and Applications in Drug Discovery
Derivatives of the closely related precursor, 2-bromo-4-fluorophenol, are being investigated for a range of biological activities, including:
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Anticancer Properties: Schiff base derivatives of bromophenols have shown cytotoxic effects against various cancer cell lines.[4]
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Enzyme Inhibition: Bromophenol derivatives have demonstrated inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase.[5]
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Antimicrobial Activity: A related compound, 2-bromo-4-fluoro-6-nitrophenol, has been reported to have fungicidal activity.[3]
The presence of the nitro group in 2-Bromo-4-fluoro-5-nitrophenol is significant, as nitroaromatic compounds are known to have a wide range of biological activities and are present in several approved drugs.
The general workflow for investigating the biological potential of compounds derived from 2-Bromo-4-fluoro-5-nitrophenol is depicted below.
Workflow for discovering bioactive compounds from the scaffold.
Experimental Protocols
While specific experimental protocols involving 2-Bromo-4-fluoro-5-nitrophenol are not published, methodologies for analogous reactions with its precursor, 2-bromo-4-fluorophenol, can serve as a valuable starting point for researchers.
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
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2-Bromo-4-fluoro-5-nitrophenol
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
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To a reaction vessel, add 2-Bromo-4-fluoro-5-nitrophenol (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (0.01-0.05 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
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Add the degassed solvent.
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The reaction mixture is heated with stirring (typically 80-120 °C) and monitored by an appropriate technique (e.g., TLC, LC-MS).
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Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography.
Safety Information
2-Bromo-4-fluoro-5-nitrophenol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: [1]
Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.
Conclusion
2-Bromo-4-fluoro-5-nitrophenol is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules for pharmaceutical and other applications. While direct biological data on the compound itself is limited, the known activities of its structural analogs and derivatives suggest that it is a promising scaffold for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of 2-Bromo-4-fluoro-5-nitrophenol is warranted to fully explore its potential in drug discovery.
References
- 1. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]



